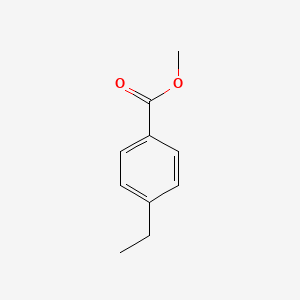

Methyl 4-ethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAABRJFUDNBRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223858 | |

| Record name | Benzoic acid, 4-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-20-7 | |

| Record name | Benzoic acid, 4-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-ethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-ethylbenzoate

This guide provides a comprehensive overview of the chemical and physical properties of methyl 4-ethylbenzoate (B1233868), tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, spectroscopic data, and safety information.

Chemical Identity and Physical Properties

Methyl 4-ethylbenzoate is an organic compound classified as an ester of 4-ethylbenzoic acid and methanol (B129727). It is a colorless liquid at room temperature and is primarily used as a chemical intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7364-20-7 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Clear, colorless liquid/oil | [1] |

| Boiling Point | 105-107 °C at 15 mmHg | [1][2] |

| Density | 1.025 - 1.039 g/cm³ at 25 °C | [1][2] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data available for the similar compound, ethyl 4-methylbenzoate, suggests characteristic aromatic and aliphatic proton signals. |

| ¹³C NMR | Data for the similar compound, ethyl 4-methylbenzoate, is available. |

| FTIR | Expected to show characteristic peaks for C=O (ester), C-O stretching, and aromatic C-H bonds. |

| Mass Spectrometry | Expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and analysis of this compound.

This compound is commonly synthesized via the Fischer esterification of 4-ethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Reaction: 4-ethylbenzoic acid + methanol ⇌ this compound + water

Materials:

-

4-ethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 4-ethylbenzoic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Apply a vacuum and gradually heat the flask.

-

Collect the fraction that distills at the boiling point of this compound at the corresponding pressure (105-107 °C at 15 mmHg).[1][2]

The purity of the synthesized this compound can be determined by gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure the elution of the compound.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This safety information is based on available data and may not be exhaustive.

Conclusion

This technical guide provides essential information on the chemical properties, synthesis, purification, and analysis of this compound. The detailed protocols and data are intended to support researchers and professionals in their work with this compound. Adherence to safety guidelines is paramount when handling this chemical.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes to Methyl 4-ethylbenzoate (B1233868), a key intermediate in various chemical and pharmaceutical applications. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its synthesis in a laboratory setting.

Introduction

Methyl 4-ethylbenzoate is an aromatic ester with applications in organic synthesis, serving as a building block for more complex molecules. Its synthesis is typically achieved through two principal methods: the Fischer esterification of 4-ethylbenzoic acid and the reaction of 4-ethylbenzoyl chloride with methanol (B129727). This guide will delve into the specifics of both methodologies.

Synthetic Pathways

The two primary pathways for the synthesis of this compound are outlined below.

Fischer-Speier Esterification of 4-Ethylbenzoic Acid

The Fischer esterification is a classic and widely used method for the preparation of esters. It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 4-ethylbenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[1]. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is often used[1].

From 4-Ethylbenzoyl Chloride

An alternative, often higher-yielding, route involves the conversion of 4-ethylbenzoic acid to its more reactive acid chloride derivative, 4-ethylbenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 4-ethylbenzoyl chloride is then reacted with methanol to afford the desired ester, this compound. This reaction is generally faster and not reversible, often leading to higher yields.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound via Fischer Esterification

This protocol is adapted from general Fischer esterification procedures for benzoic acid derivatives.

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid and an excess of methanol (e.g., 5-10 molar equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid).

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Two-Step Synthesis via 4-Ethylbenzoyl Chloride

Step 1: Preparation of 4-Ethylbenzoyl Chloride

This protocol is based on a standard procedure for the synthesis of acyl chlorides.

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser and a gas outlet to a trap, place 4-ethylbenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 molar equivalents).

-

Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which should be trapped.

-

After the reaction is complete (typically 1-2 hours, or when gas evolution ceases), allow the mixture to cool.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-ethylbenzoyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation. A literature procedure for a similar reaction involves heating for 4 hours[2].

Step 2: Synthesis of this compound from 4-Ethylbenzoyl Chloride

This protocol is adapted from the synthesis of methyl 4-methylbenzoate[3].

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-ethylbenzoyl chloride in a dry, inert solvent like dichloromethane (B109758) or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methanol (at least one molar equivalent) and a base, such as pyridine (B92270) or triethylamine (B128534) (to scavenge the HCl produced), in the same solvent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Table 1: Reactants and Products | ||||

| Compound Name | Formula | Molar Mass ( g/mol ) | Role | Starting Material/Product |

| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | Reactant | Starting Material |

| Methanol | CH₄O | 32.04 | Reactant/Solvent | Starting Material |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | - |

| Thionyl Chloride | SOCl₂ | 118.97 | Reagent | - |

| 4-Ethylbenzoyl Chloride | C₉H₉ClO | 168.62 | Intermediate | - |

| This compound | C₁₀H₁₂O₂ | 164.20 | Product | Product |

| Table 2: Reaction Conditions and Yields | |||

| Synthesis Method | Key Reagents | Typical Reaction Conditions | Reported Yield |

| Fischer Esterification | 4-Ethylbenzoic Acid, Methanol, H₂SO₄ | Reflux, 1-4 hours | Variable, typically moderate to high |

| From 4-Ethylbenzoyl Chloride | 4-Ethylbenzoyl Chloride, Methanol | 0°C to room temperature, 1-3 hours | Generally high (>90%) |

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Caption: Fischer Esterification Mechanism of 4-Ethylbenzoic Acid.

Caption: Synthesis of this compound via Acyl Chloride.

Caption: General Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to Methyl 4-ethylbenzoate (CAS: 7364-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-ethylbenzoate (B1233868), a benzoate (B1203000) ester with the CAS number 7364-20-7, is a compound with applications in various scientific fields. It is recognized as a biochemical reagent and has been identified as a component in cosmetics and personal care products.[1] Its utility also extends to being a template molecule in the synthesis of hydrotalcite and as a solvent.[1] While direct and extensive research on the biological activities of Methyl 4-ethylbenzoate is limited, the study of structurally related benzoate esters provides a framework for potential research avenues, particularly in the realm of drug development. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and a detailed synthesis protocol. Furthermore, it explores potential biological applications by drawing parallels with similar compounds and outlines relevant experimental methodologies.

Chemical and Physical Properties

This compound is a clear liquid under standard conditions.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7364-20-7 | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| Appearance | Liquid | [2][4] |

| Boiling Point | 105-107 °C at 15 mmHg | ChemicalBook |

| Density | 1.039 g/cm³ at 25 °C | ChemicalBook |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| IUPAC Name | This compound | [5] |

| InChI Key | CAABRJFUDNBRJZ-UHFFFAOYSA-N | [5] |

| SMILES | CCC1=CC=C(C=C1)C(=O)OC | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of Ethyl 4-methylbenzoate (CDCl₃, 200 MHz): δ 7.96 (d, J = 8.0 Hz, 2H), 7.26 (d, J = 8.4 Hz, 2H), 4.42 – 4.32 (m, 2H), 2.41(s, 3H), 1.43 – 1.36 (m, 3H).[6]

-

¹³C NMR of Ethyl 4-methylbenzoate (CDCl₃, 50 MHz): 167.2, 143.5, 129.1, 127.5, 60.2, 21.6, 14.1.[6]

For this compound, one would expect to see signals corresponding to the methyl ester protons, the ethyl group protons (a triplet and a quartet), and the aromatic protons of the para-substituted benzene (B151609) ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720 | C=O (Ester carbonyl stretch) |

| ~1275, ~1100 | C-O (Ester stretch) |

| ~3000-2850 | C-H (Aliphatic stretch) |

| ~1610, ~1510 | C=C (Aromatic ring stretch) |

Note: This is a predicted spectrum based on typical functional group absorptions.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 164.20. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the ethyl group (-CH₂CH₃).

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 4-ethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound.

Materials:

-

4-ethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the product and wash the organic layer with water.

-

Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation.

Potential Applications in Drug Development and Biological Research

While specific biological activities for this compound are not extensively documented, research on structurally similar benzoate esters suggests potential avenues for investigation. A study on ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[7] This compound was shown to induce apoptosis through the modulation of pro- and anti-apoptotic genes.[7]

This suggests that this compound could be a candidate for similar biological evaluations.

Proposed Experimental Workflow for Biological Evaluation

The following workflow, inspired by studies on related compounds, can be employed to assess the biological activity of this compound.

Caption: Proposed workflow for the biological evaluation of this compound.

Potential Signaling Pathway Involvement: Apoptosis

Based on the findings for the related ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, a potential mechanism of action for this compound could involve the induction of apoptosis.[7] This pathway is a critical target in cancer therapy.

Caption: Hypothesized apoptotic signaling pathway modulated by this compound.

Safety and Toxicology

Currently, detailed toxicological data for this compound is limited. The Good Scents Company reports that oral, dermal, and inhalation toxicity have not been determined.[8] Sigma-Aldrich provides hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). As with any chemical reagent, appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a readily available biochemical reagent with well-defined physicochemical properties. While its biological activities are not yet thoroughly explored, its structural similarity to compounds with demonstrated anticancer properties makes it a person of interest for further investigation in drug discovery and development. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research into the therapeutic potential of this and related benzoate esters.

References

- 1. This compound | 36207-13-3 | FM71163 | Biosynth [biosynth.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Benzoic acid, 4-ethyl-, methyl ester | C10H12O2 | CID 23827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. methyl 4-ethyl benzoate, 7364-20-7 [thegoodscentscompany.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of Methyl 4-ethylbenzoate (B1233868)

This document provides a comprehensive overview of the key physical properties of Methyl 4-ethylbenzoate, a significant compound in various research and development applications. The information is presented to be a valuable resource for laboratory and development work.

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below for quick reference and comparison.

| Physical Property | Value | Units |

| Molecular Formula | C₁₀H₁₂O₂ | - |

| Molecular Weight | 164.20 | g/mol [1][2] |

| Density | 1.025[1] - 1.039 | g/cm³ at 25 °C[3] |

| Boiling Point | 105-107 | °C at 15 mmHg[1][3] |

| Melting Point | Not Available | °C |

| Refractive Index | 1.513 | at 20 °C[3] |

| LogP (Octanol/Water Partition Coefficient) | 3.190 (estimated) | -[3] |

Solubility Profile

This compound is characterized as being poorly soluble in water. However, it is miscible with many common organic solvents, a critical consideration for its application in organic synthesis and formulation development.

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of this compound.

3.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Protocol: Capillary Tube Method [4]

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern digital melting point apparatus.

-

Heating: The sample is heated rapidly at first to approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

3.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol: Micro-Reflux Method

-

Apparatus Setup: A small volume (a few milliliters) of this compound is placed in a test tube or a small flask. A thermometer is positioned so that its bulb is just above the surface of the liquid.

-

Heating: The liquid is gently heated in a heating block or water bath.

-

Observation: As the liquid boils, a ring of condensing vapor will be observed on the walls of the test tube. The thermometer bulb should be positioned at the level of this refluxing vapor ring.

-

Measurement: The stable temperature reading on the thermometer during reflux is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

3.3. Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or by the buoyancy method.

Protocol: Pycnometer Method

-

Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3.4. Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.

Protocol: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

3.5. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol: Qualitative and Quantitative Determination

-

Qualitative Assessment: A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the dissolution is observed. This can be repeated with different solvents to create a solubility profile.

-

Quantitative Measurement (Saturated Solution Method):

-

An excess of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.

-

The undissolved solute is separated from the solution by filtration or centrifugation.

-

A known volume of the saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining solute is measured.

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

-

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is illustrated in the diagram below.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to Methyl 4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical methodologies related to methyl 4-ethylbenzoate (B1233868). The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structural Information

Methyl 4-ethylbenzoate is an organic compound classified as a benzoate (B1203000) ester. It is characterized by a benzene (B151609) ring substituted with an ethyl group at the para position (position 4) and a methyl ester group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7364-20-7 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [1] |

| SMILES | CCC1=CC=C(C=C1)C(=O)OC[1] |

| InChI | InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3[1] |

| InChIKey | CAABRJFUDNBRJZ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 105-107 °C at 15 mmHg | [2] |

| Melting Point | Not available | |

| Density | 1.025 g/cm³ | [2] |

| Solubility | Soluble in organic solvents. Limited solubility in water. | [3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectroscopy: Similar to the proton NMR data, a specific spectrum for this compound is not available. However, based on related compounds, the spectrum would be expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the carbons of the ethyl group.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. Key absorptions would include a strong C=O stretching vibration for the ester group, C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the ethyl group (-CH₂CH₃), leading to characteristic fragment ions.[5]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The following is a general procedure for the synthesis of benzoate esters via Fischer esterification, adapted for the preparation of this compound.[6][7][8]

Objective: To synthesize this compound from 4-ethylbenzoic acid and methanol (B129727) using an acid catalyst.

Materials:

-

4-ethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general framework for the analysis of this compound using GC-MS.[9][10]

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column like a 5% phenyl methyl siloxane).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature hold followed by a temperature ramp to a final temperature to ensure good separation. A typical program might start at a lower temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 250-280 °C).

-

Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

-

Ion Source Temperature: 200-250 °C.

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject an aliquot of the prepared sample into the GC.

-

Data Acquisition: Acquire the data in full scan mode to obtain both the chromatogram and the mass spectrum of the eluting peaks.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum or spectral library.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the scientific literature detailing specific biological activities or signaling pathways associated with this compound. It is primarily described as a biochemical reagent.[11][12] Further research is required to elucidate any potential pharmacological or biological effects.

Visualizations

As no specific signaling pathways for this compound have been identified, a logical workflow diagram for its synthesis is provided below.

Caption: Fischer Esterification Workflow for this compound Synthesis.

References

- 1. Benzoic acid, 4-ethyl-, methyl ester | C10H12O2 | CID 23827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:7364-20-7 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. Benzoic acid, 4-ethyl-, methyl ester [webbook.nist.gov]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. rjstonline.com [rjstonline.com]

- 10. shimadzu.com [shimadzu.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | 7364-20-7 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-ethylbenzoate (B1233868) (CAS 7364-20-7), a compound of interest in various chemical and pharmaceutical research fields. This document details available and predicted spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for Methyl 4-ethylbenzoate, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is presented below.

Table 1: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment Assignment |

| 164 | 35 | [M]+• (Molecular Ion) |

| 149 | 100 | [M - CH3]+ |

| 135 | 50 | [M - C2H5]+ |

| 133 | 25 | [M - OCH3]+ |

| 105 | 20 | [C7H5O]+ |

| 91 | 15 | [C7H7]+ |

| 77 | 10 | [C6H5]+ |

Data sourced from NIST Mass Spectrometry Data Center.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Ester) | Stretching | 1725 - 1705 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ester) | Stretching | 1300 - 1100 |

| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 |

Publicly accessible, experimentally derived ¹H and ¹³C NMR data for this compound are limited. The following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), based on the molecular structure. The solvent is assumed to be deuterated chloroform (B151607) (CDCl₃).

Table 3: Predicted ¹H NMR Spectroscopy Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to -COOCH₃) | 7.9 - 8.1 | Doublet | 2H |

| Aromatic Protons (ortho to -CH₂CH₃) | 7.2 - 7.4 | Doublet | 2H |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Methylene Protons (-CH₂CH₃) | 2.6 - 2.8 | Quartet | 2H |

| Methyl Protons (-CH₂CH₃) | 1.2 - 1.4 | Triplet | 3H |

Table 4: Predicted ¹³C NMR Spectroscopy Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-C=O) | 166 - 168 |

| Aromatic Carbon (para to -COOCH₃) | 148 - 150 |

| Aromatic Carbons (ortho to -COOCH₃) | 129 - 131 |

| Aromatic Carbons (ortho to -CH₂CH₃) | 127 - 129 |

| Aromatic Carbon (ipso to -COOCH₃) | 125 - 127 |

| Methoxy Carbon (-OCH₃) | 51 - 53 |

| Methylene Carbon (-CH₂CH₃) | 28 - 30 |

| Methyl Carbon (-CH₂CH₃) | 14 - 16 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

High-quality 5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Acetone or other suitable solvent for cleaning

Procedure (Thin Film Method):

-

Sample Preparation:

-

Place one to two drops of the liquid this compound onto the surface of a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol)

Procedure (GC-MS with Electron Ionization):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent.

-

Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan over a suitable m/z range (e.g., 40-200 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The compound will be separated by the GC column and then introduced into the MS ion source.

-

The mass spectrometer will record the mass spectra of the eluting components.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methyl 4-ethylbenzoate: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for boiling point determination, and synthesis of Methyl 4-ethylbenzoate (B1233868). This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Data of Methyl 4-ethylbenzoate

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value | Unit | Notes |

| Boiling Point | 238.20[1] | °C | at 760 mmHg (estimated) |

| 105-107 | °C | at 15 mmHg | |

| Molecular Weight | 164.20 | g/mol | |

| Density | 1.025 | g/cm³ | |

| Flash Point | 103.20 | °C | (estimated)[1] |

| Water Solubility | 233.3 | mg/L | at 25 °C (estimated)[1] |

| logP (o/w) | 3.190 | (estimated)[1] | |

| Appearance | Colorless to pale yellow liquid |

Experimental Protocols

Accurate determination of the boiling point is crucial for the characterization and purification of chemical compounds. Below are detailed methodologies for two common experimental procedures.

Boiling Point Determination via the Capillary Method (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling Point Determination via Distillation

This method is suitable for larger sample volumes and also serves as a purification technique.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

-

Sample of this compound

Procedure:

-

The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the liquid is heated to its boiling point.

-

As the liquid boils, the vapor will rise, and upon reaching the condenser, it will cool and liquefy, dripping into the receiving flask.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance. This temperature should remain constant throughout the distillation of the pure compound.

Synthesis of this compound

This compound is synthesized via the Fischer esterification of 4-ethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Fischer Esterification Workflow

References

Navigating the Solubility Landscape of Methyl 4-ethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethylbenzoate (B1233868) is an organic compound with applications in various fields, including as a fragrance ingredient and a synthetic intermediate. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of methyl 4-ethylbenzoate and its close isomer, ethyl 4-methylbenzoate. Due to a notable lack of quantitative solubility data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these parameters in their own laboratories.

Qualitative Solubility of this compound and its Isomer

The following table summarizes the available qualitative solubility information. It is important to note the distinction between the two isomers, as their solubility properties may differ.

| Compound | Solvent | Solubility |

| This compound | Polar Organic Solvents | Generally Soluble |

| n-Hexane (nonpolar) | Very Soluble | |

| Ethyl 4-methylbenzoate | Tetrahydrofuran (THF) | Soluble |

| Dichloromethane (CH₂Cl₂) | Soluble | |

| Benzene (C₆H₆) | Soluble | |

| Chloroform (CHCl₃) | Soluble | |

| Diethyl ether (Et₂O) | Sparingly Soluble | |

| Toluene | Sparingly Soluble |

Experimental Protocols for Solubility Determination

The absence of quantitative data necessitates experimental determination. The following are detailed methodologies for key experiments to ascertain the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining equilibrium solubility.[1]

Principle: An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined.

Apparatus:

-

Thermostatically controlled water bath or incubator with shaking capabilities.

-

Glass vials or flasks with airtight seals.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material).

-

A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph).

Procedure:

-

Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.[1][2]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the time to reach equilibrium should be experimentally determined by taking measurements at different time points until the concentration plateaus.[1]

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the solvent to remove any undissolved particles.

-

Dilute the filtrate with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method.

Data Analysis: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

Gravimetric Method

This is a straightforward and classical method for determining the solubility of a non-volatile solute in a volatile solvent.[3][4][5]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

-

Equipment for preparing a saturated solution (as in the isothermal shake-flask method).

-

Volumetric pipette.

-

Pre-weighed evaporating dish or beaker.

-

Analytical balance.

-

Oven or vacuum oven.

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal shake-flask method.

-

Allow the excess solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, dry the evaporating dish containing the solute residue in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.[3][4]

-

Cool the dish in a desiccator and weigh it on an analytical balance.

Data Analysis:

-

Weight of solute = (Weight of dish + residue) - (Weight of empty dish).

-

Weight of solvent = (Weight of dish + solution) - (Weight of dish + residue).

-

Solubility is then expressed as grams of solute per 100 grams of solvent.

UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.[6][7][8]

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a pre-established calibration curve according to the Beer-Lambert law.

Apparatus:

-

UV-Vis spectrophotometer.

-

Quartz or glass cuvettes (compatible with the solvent).

-

Equipment for preparing a saturated solution.

-

Volumetric flasks and pipettes for dilutions.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to identify the λmax.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship.

-

-

Measure the Solubility:

-

Prepare a saturated solution as described in the isothermal shake-flask method.

-

Filter the saturated solution to remove any undissolved solute.

-

Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Data Analysis:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Gas Chromatography (GC)

GC is a powerful technique for determining the concentration of a volatile or semi-volatile compound in a solution.[9][10]

Principle: A small volume of the saturated solution is injected into the gas chromatograph. The components are separated based on their partitioning between a stationary phase and a mobile gas phase. The detector response is proportional to the concentration of the analyte.

Apparatus:

-

Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID).

-

Appropriate GC column.

-

Equipment for preparing a saturated solution.

-

Syringes for injection.

-

Volumetric flasks for preparing standards.

Procedure:

-

Develop a GC Method:

-

Select a suitable GC column and establish the optimal operating conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation and peak shape for this compound.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Inject a fixed volume of each standard solution into the GC and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Measure the Solubility:

-

Prepare a saturated solution as described in the isothermal shake-flask method.

-

Filter the saturated solution.

-

If necessary, dilute a known volume of the filtrate with the solvent to fall within the concentration range of the calibration curve.

-

Inject the same fixed volume of the (diluted) filtrate into the GC and record the peak area for this compound.

-

Data Analysis:

-

Determine the concentration of the injected sample from the calibration curve.

-

Calculate the concentration of the original saturated solution, correcting for any dilution.

Visualizing Experimental and Logical Workflows

To aid in the practical application of these methodologies, the following diagrams illustrate the experimental workflow and the underlying logic of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of solubility based on polarity.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse in existing literature, this guide provides the necessary qualitative background and, more importantly, detailed experimental protocols for researchers to determine these crucial parameters. By employing the isothermal shake-flask method in conjunction with appropriate analytical techniques such as gravimetry, UV-Vis spectroscopy, or gas chromatography, scientists and drug development professionals can obtain the precise solubility data required for their specific applications. The provided workflows offer a clear roadmap for these experimental endeavors.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. britannica.com [britannica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety and Handling of Methyl 4-ethylbenzoate

This guide provides comprehensive safety and handling information for Methyl 4-ethylbenzoate (B1233868), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, personal protective equipment, emergency procedures, and proper handling and storage protocols.

Physicochemical Properties

Methyl 4-ethylbenzoate is a colorless to pale yellow liquid.[1][2] It has limited solubility in water but is soluble in organic solvents such as ethanol (B145695) and ether.[1][2] It is crucial to store it at room temperature in a dry, tightly sealed container.[3]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₂ | [4][5] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| Boiling Point | 105-107 °C (at 15 mmHg) / 256.6 °C | [4][6] |

| Density | 1.008 - 1.025 g/cm³ | [4][6] |

| Flash Point | 103.2 °C - 112.4 °C | [4][6] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Solubility | Limited in water; Soluble in ethanol & ether | [1][2] |

| Storage Temperature | Room Temperature |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6]

| Hazard Classification | Code | Description | References |

| GHS Signal Word | - | Warning | [6] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [6] |

Precautionary Statements:

| Code | Statement | References |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [7] |

| P264 | Wash thoroughly after handling. | [7][8] |

| P270 | Do not eat, drink or smoke when using this product. | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][9] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [8] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [7][8][9] |

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize risks. The following workflow outlines the key steps from receipt to disposal of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 7364-20-7: Benzoic acid, 4-ethyl-, methyl ester [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | CAS#:7364-20-7 | Chemsrc [chemsrc.com]

- 5. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 6. This compound, 10 g, CAS No. 36207-13-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Thermodynamic Properties of Methyl 4-ethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethylbenzoate (B1233868) (CAS 7364-20-7) is an aromatic ester with applications in various fields, including as a fragrance ingredient, a starting material in organic synthesis, and potentially in the development of novel therapeutics. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in different environments. This technical guide provides a summary of available thermodynamic data for methyl 4-ethylbenzoate and details the standard experimental protocols for their determination.

Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of this compound. It is important to note that while some of these values are experimentally determined, others may be estimations from chemical property databases.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| CAS Number | 7364-20-7 | [1][3][4] |

| Appearance | Clear liquid/oil | [2][3] |

| Density | 1.039 g/cm³ at 25 °C | [3] |

| Boiling Point | 105-107 °C at 15 mmHg | [3] |

Table 2: Thermodynamic Properties of this compound

| Property | Symbol | Value | Source |

| Ideal Gas Heat Capacity | C_p,gas_ | Data not readily available | [5] |

| Standard Gibbs Free Energy of Formation | Δ_f_G° | Data not readily available | [5] |

| Enthalpy of Formation (Ideal Gas) | Δ_f_H°gas | Data not readily available | [5] |

| Enthalpy of Fusion | Δ_fus_H° | Data not readily available | [5] |

| Enthalpy of Vaporization | Δ_vap_H° | Data not readily available | [5] |

| Critical Temperature | T_c_ | Data not readily available | [5] |

| Critical Pressure | P_c_ | Data not readily available | [5] |

| Critical Volume | V_c_ | Data not readily available | [5] |

Note: The lack of readily available experimental data for some thermodynamic properties highlights an area for future research.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a liquid organic compound like this compound involves a suite of calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a fundamental technique used to measure changes in heat flow to a sample as a function of temperature.[6][7] This allows for the determination of heat capacity, melting point, and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.[8] An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[8] A temperature program is established, which typically involves a series of heating and cooling cycles to erase the thermal history of the sample.[8]

-

Data Collection: The sample and reference pans are heated at a constant rate (e.g., 10-20 °C/min).[8][9] The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis:

-

Heat Capacity (C_p_): Determined from the difference in heat flow between the sample and a known standard (e.g., sapphire) under the same conditions.[7]

-

Melting Point (T_m_): Identified as the onset temperature of the endothermic peak on the DSC thermogram.[8]

-

Enthalpy of Fusion (Δ_fus_H): Calculated by integrating the area of the melting peak.[8]

-

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.[10][11] From this, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A known mass of this compound is placed in a sample cup inside a high-pressure stainless-steel vessel known as a "bomb".[10] A fuse wire is positioned to ignite the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.[10]

-

Pressurization and Assembly: The bomb is sealed and pressurized with excess pure oxygen (typically around 20-30 atm).[10][12] The bomb is then placed in a well-insulated water bath (the calorimeter) containing a known volume of water.

-

Ignition and Temperature Measurement: The sample is ignited by passing an electrical current through the fuse wire.[10] The temperature of the water in the calorimeter is precisely monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[13]

-

Calculation:

-

The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its total heat capacity (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).[11][13]

-

Corrections are made for the heat of combustion of the fuse wire.

-

The standard enthalpy of combustion (Δ_c_H°) is determined from the heat released.

-

The standard enthalpy of formation (Δ_f_H°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Vapor Pressure Measurement

The vapor pressure of a liquid as a function of temperature is a critical thermodynamic property. This can be determined using various static or dynamic methods.[14] A common static method is described below.

Methodology:

-

Apparatus Setup: A sample of this compound is placed in a flask connected to a pressure sensor and a temperature probe. The flask is sealed to create a closed system.[15]

-

Equilibration: The flask is immersed in a temperature-controlled water bath. The system is allowed to reach thermal equilibrium, at which point the rate of vaporization equals the rate of condensation.[15]

-

Data Collection: The total pressure inside the flask (P_total_) and the temperature of the water bath are recorded. The initial pressure of the air in the flask (P_air_) at the starting temperature is also recorded before significant vaporization occurs.[15]

-

Vapor Pressure Calculation: The vapor pressure of the liquid (P_vapor_) at that temperature is calculated by subtracting the partial pressure of the air from the total pressure (P_vapor_ = P_total_ - P_air_).[15]

-

Temperature Variation: The temperature of the water bath is systematically varied, and the vapor pressure is measured at each new equilibrium temperature.[15]

-

Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation. A plot of ln(P_vapor_) versus 1/T (in Kelvin) yields a straight line, the slope of which is used to calculate the enthalpy of vaporization (Δ_vap_H).[16]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid compound like this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS 7364-20-7: Benzoic acid, 4-ethyl-, methyl ester [cymitquimica.com]

- 3. This compound CAS#: 7364-20-7 [m.chemicalbook.com]

- 4. This compound | CAS#:7364-20-7 | Chemsrc [chemsrc.com]

- 5. Benzoic acid, 4-ethyl-, methyl ester (CAS 7364-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. web.williams.edu [web.williams.edu]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. personal.utdallas.edu [personal.utdallas.edu]

- 12. web.williams.edu [web.williams.edu]

- 13. ivypanda.com [ivypanda.com]

- 14. srd.nist.gov [srd.nist.gov]

- 15. bellevuecollege.edu [bellevuecollege.edu]

- 16. chm.uri.edu [chm.uri.edu]

Methyl 4-ethylbenzoate: A Technical Guide to Potential Applications for Researchers and Drug Development Professionals

Introduction

Methyl 4-ethylbenzoate (B1233868) is an aromatic ester that is emerging as a compound of interest across various scientific disciplines. Characterized by a benzene (B151609) ring substituted with an ethyl group at the para position and a methyl ester, this molecule possesses a unique combination of properties that make it a valuable subject for research and development. Its applications span from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its use as a fragrance and flavoring agent.[1] This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of Methyl 4-ethylbenzoate, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to explore its utility further.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference |

| CAS Number | 7364-20-7 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3][4] |

| Boiling Point | 238.2 °C at 760 mmHg | |

| Density | 1.039 g/cm³ at 25 °C | |

| Flash Point | 112.4 °C | [5] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | |

| Appearance | Clear, colorless to light yellow liquid. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-ethylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

4-ethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-